5-hydroxy-2-methylisoquinolin-1(2H)-one
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Overview
Description
5-hydroxy-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinolinone family It is characterized by a hydroxyl group at the 5th position and a methyl group at the 2nd position on the isoquinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methylisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and glycine.
Cyclization: The key step involves the cyclization of the intermediate Schiff base formed from the condensation of 2-methylbenzaldehyde and glycine. This cyclization is usually carried out under acidic conditions.
Hydroxylation: The hydroxylation at the 5th position can be achieved using various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-methylisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group in the isoquinolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl group at the 2nd position can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-2-methylisoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-2-methylisoquinolin-1-ol.
Substitution: Formation of 5-hydroxy-2-(halomethyl)isoquinolin-1(2H)-one.
Scientific Research Applications
5-hydroxy-2-methylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group at the 2nd position.
2-methylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5th position.
5-methoxy-2-methylisoquinolin-1(2H)-one: Contains a methoxy group instead of a hydroxyl group at the 5th position.
Uniqueness
5-hydroxy-2-methylisoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group at the 5th position and the methyl group at the 2nd position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-hydroxy-2-methylisoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKCIDMEXINYQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277677 |
Source
|
Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42792-98-3 |
Source
|
Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42792-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2-methyl-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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